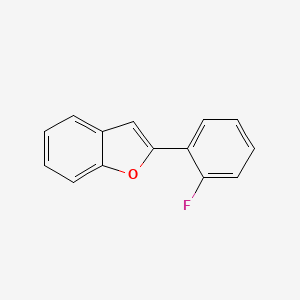
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinium ring substituted with a carbamyl group and a 2,4-dinitrophenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the reaction of 2,4-dinitrophenyl chloride with pyridine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of nitro groups.
Substitution: Formation of new compounds with different substituents replacing the dinitrophenyl group.
Applications De Recherche Scientifique
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activities, alteration of signal transduction pathways, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridine
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridinium bromide
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridinium iodide
Uniqueness
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride stands out due to its specific chloride anion, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
53406-00-1 |
|---|---|
Formule moléculaire |
C12H9ClN4O5 |
Poids moléculaire |
324.67 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C12H8N4O5.ClH/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21;/h1-7H,(H-,13,17);1H |
Clé InChI |
RGQXHAWMLUYSTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N.[Cl-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)







![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)



